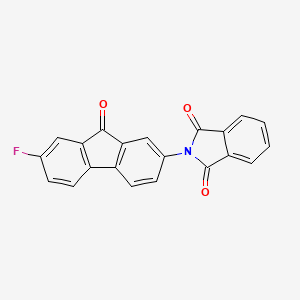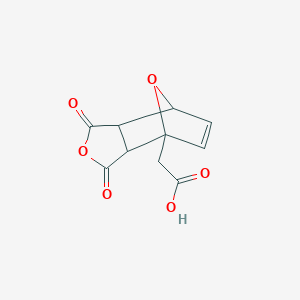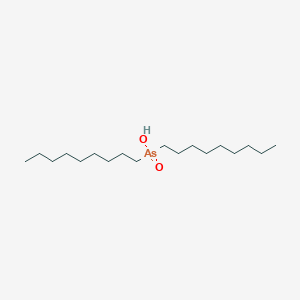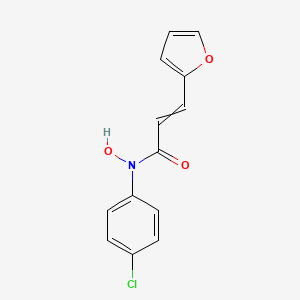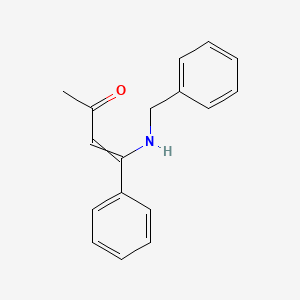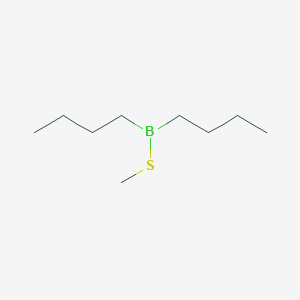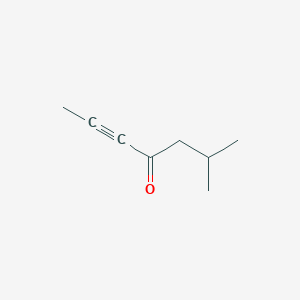![molecular formula C18H20N4O4 B14717990 N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline CAS No. 13540-44-8](/img/structure/B14717990.png)
N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline is a chemical compound with the molecular formula C18H20N4O4 and a molecular weight of 356.3758 . This compound is characterized by its complex structure, which includes a dinitroaniline moiety and a phenylbutylidene group. It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 3,3-dimethyl-4-phenylbutylideneamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The major products formed depend on the type of reaction and the specific conditions employed .
Scientific Research Applications
N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline can be compared with other similar compounds, such as:
- N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitrobenzene
- N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitrotoluene
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
13540-44-8 |
|---|---|
Molecular Formula |
C18H20N4O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H20N4O4/c1-18(2,13-14-6-4-3-5-7-14)10-11-19-20-16-9-8-15(21(23)24)12-17(16)22(25)26/h3-9,11-12,20H,10,13H2,1-2H3 |
InChI Key |
GVGGOJFIQNEUOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


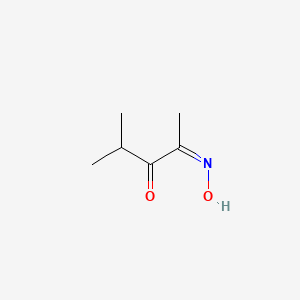
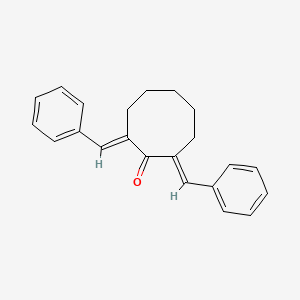
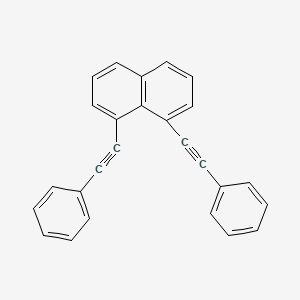
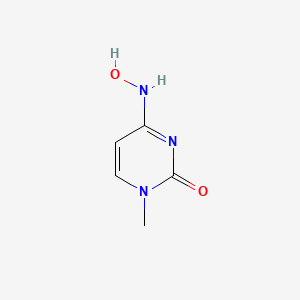
![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)

